molecular formula C12H18N2O3S B2573039 N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide CAS No. 1024081-75-1

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide

Cat. No.: B2573039
CAS No.: 1024081-75-1
M. Wt: 270.35
InChI Key: XSZVIOUTNQOLLW-UHFFFAOYSA-N
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Description

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol . This compound is characterized by the presence of an amino group, a sulfonyl group, and a tert-butyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, sulfides or thiols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Amino-2-((4-methylphenyl)sulfonyl)ethanamide
  • N-Amino-2-((4-ethylphenyl)sulfonyl)ethanamide
  • N-Amino-2-((4-isopropylphenyl)sulfonyl)ethanamide

Uniqueness

N-Amino-2-((4-(tert-butyl)phenyl)sulfonyl)ethanamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This makes it distinct from other similar compounds with different alkyl substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)8-11(15)14-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZVIOUTNQOLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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